molecular formula C9H6Cl2O B13987069 2,2-dichloro-3H-inden-1-one CAS No. 17215-77-9

2,2-dichloro-3H-inden-1-one

Cat. No.: B13987069
CAS No.: 17215-77-9
M. Wt: 201.05 g/mol
InChI Key: CYXGYDSWPPXXKA-UHFFFAOYSA-N
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Description

2,2-Dichloro-3H-inden-1-one (CAS RN: 17215-77-9; molecular formula: C₉H₆Cl₂O) is a bicyclic aromatic ketone featuring a fused benzene and cyclopentenone ring system with two chlorine atoms at the 2-position of the indenone scaffold .

Properties

IUPAC Name

2,2-dichloro-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-9(11)5-6-3-1-2-4-7(6)8(9)12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXGYDSWPPXXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312096
Record name 2,2-dichloro-3H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17215-77-9
Record name 2,3-Dihydro-1H-inden-1-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dichloro-3H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-3H-inden-1-one typically involves the chlorination of indanone derivatives. One common method is the reaction of indanone with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines can produce amine derivatives of indanone.

Scientific Research Applications

2,2-Dichloro-3H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-3H-inden-1-one involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific pathways and targets depend on the context of its application, such as its use in biological assays or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2,2-dichloro-3H-inden-1-one and related chlorinated indenones:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Positions/Functional Groups Key Data/Properties
This compound 17215-77-9 C₉H₆Cl₂O 207.05 Cl at 2,2; ketone at 1-position Higher electrophilicity due to dual Cl substituents
5-Chloro-2,3-dihydro-1H-inden-1-one N/A C₉H₇ClO 166.60 Cl at 5; ketone at 1-position Likely reduced reactivity compared to dichloro derivative
6-Chloro-2-methyl-1H-inden-1-one 196953-02-3 C₁₀H₇ClO 178.62 Cl at 6; methyl at 2; ketone at 1 Methyl group may enhance lipophilicity
4-Chloro-2-methyl-2,3-dihydroinden-1-one 245653-50-3 C₁₀H₁₁ClO 182.64 Cl at 4; methyl at 2; saturated C2–C3 Saturation reduces aromaticity, altering reactivity
3-Amino-5-chloro-2H-indol-2-one hydrochloride 1104895-64-8 C₈H₆ClN₂O·HCl 219.07 Cl at 5; amine at 3; lactam structure Polar due to amine and HCl salt; distinct from ketone-based indenones
Key Observations:

Substituent Effects: The dual chlorine atoms in this compound increase its electrophilicity compared to mono-chloro analogues like 5-chloro-2,3-dihydro-1H-inden-1-one . Methyl-substituted derivatives (e.g., 6-chloro-2-methyl-1H-inden-1-one) exhibit higher lipophilicity, which may influence their pharmacokinetic profiles in drug design .

Ring Saturation: 4-Chloro-2-methyl-2,3-dihydroinden-1-one contains a saturated C2–C3 bond, reducing aromatic conjugation and altering electronic properties compared to fully aromatic indenones .

Functional Group Diversity: Compounds like 3-amino-5-chloro-2H-indol-2-one hydrochloride introduce nitrogen-based functional groups (e.g., amines or lactams), shifting reactivity toward nucleophilic interactions rather than electrophilic aromatic substitution .

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